REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH-].[Na+].Cl[CH2:12][C:13](=[O:15])[CH3:14]>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:12][C:13](=[O:15])[CH3:14])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.09 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.17 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under nitrogen for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
before extracting with ether
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporating in vacuo
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)SCC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.89 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 104.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |